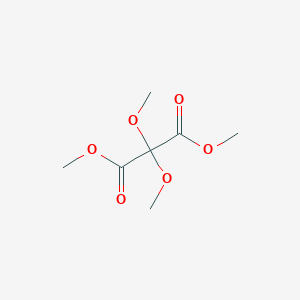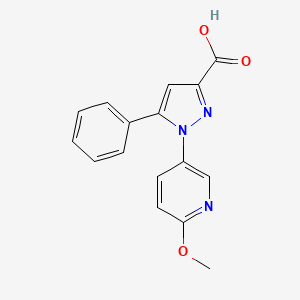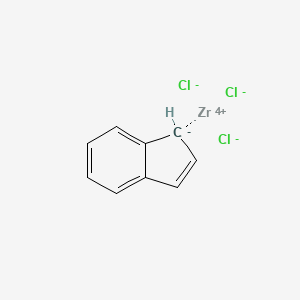![molecular formula C16H22BNO3 B8615401 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B8615401.png)
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further substituted with a dioxaborolane moiety
準備方法
The synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the boronic acid derivative, which is then coupled with a cyclopropanecarboxamide precursor. The reaction conditions often involve the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: The compound’s boronic acid moiety makes it a candidate for enzyme inhibition studies, particularly for proteases and kinases.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
類似化合物との比較
Similar compounds include:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a cyclopropanecarboxamide group, making it less rigid but more reactive in certain conditions.
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone: This compound has an ethanone group, which alters its reactivity and applications.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group, making it useful in different synthetic applications.
The uniqueness of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide lies in its combination of a boronic acid moiety with a cyclopropane ring, providing both reactivity and structural rigidity.
特性
分子式 |
C16H22BNO3 |
|---|---|
分子量 |
287.2 g/mol |
IUPAC名 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-11(6-8-12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H2,18,19) |
InChIキー |
LPXFLFVANKXSQH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B8615340.png)







![3-(Benzyloxy)-5-methylene-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B8615380.png)
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B8615388.png)


![methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B8615424.png)
